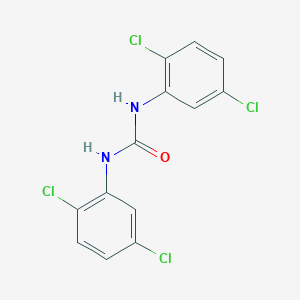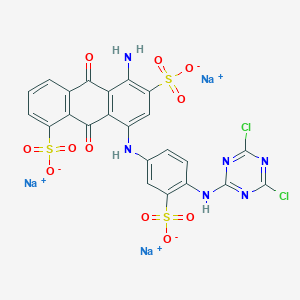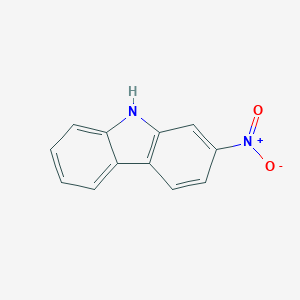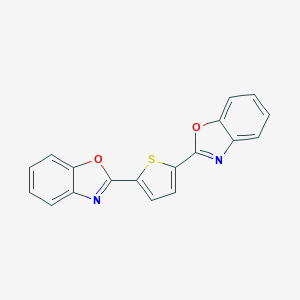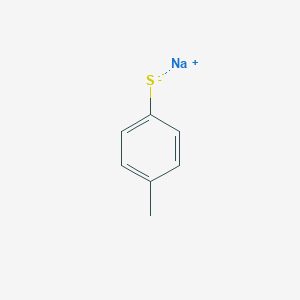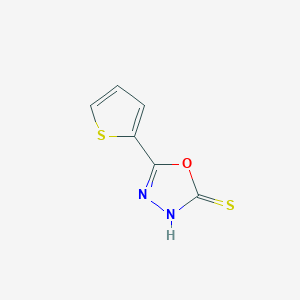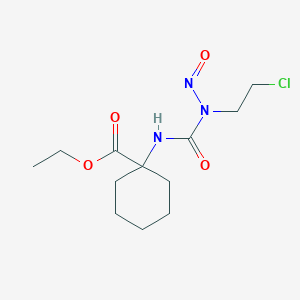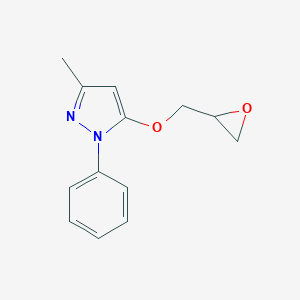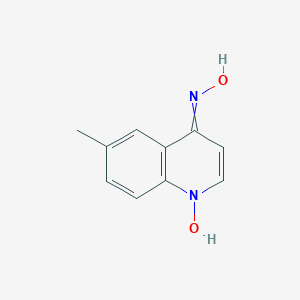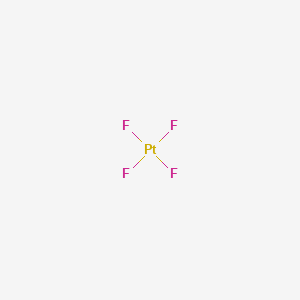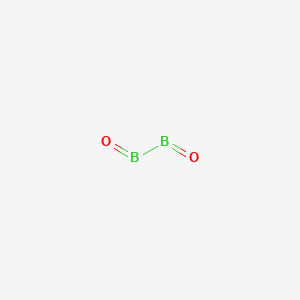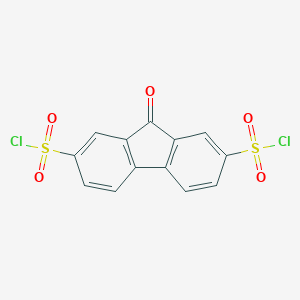
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
Übersicht
Beschreibung
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: is a chemical compound with the molecular formula C13H6Cl2O5S2 and a molecular weight of 377.22 g/mol . . This compound is a pale yellow solid and is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride typically involves the sulfonation of fluorene followed by oxidation and chlorination steps. The general synthetic route can be summarized as follows:
Sulfonation: Fluorene is treated with sulfuric acid to introduce sulfonyl groups at the 2 and 7 positions.
Oxidation: The sulfonated fluorene is then oxidized to form the corresponding ketone, 9-oxo-9H-fluorene-2,7-disulfonic acid.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Hydrolysis: The compound can be hydrolyzed to form 9-oxo-9H-fluorene-2,7-disulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis is usually performed in aqueous acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in the development of catalysts for various organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide and sulfonate ester linkages.
Industry:
Polymer Chemistry: Utilized in the synthesis of sulfonated polymers and resins.
Dye and Pigment Production: Used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic and readily react with nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonate thioester linkages . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl groups, which increases the electrophilicity of the carbonyl carbon in the 9-oxo group .
Vergleich Mit ähnlichen Verbindungen
9-Oxo-9H-fluorene-2,7-disulfonic acid: The hydrolyzed form of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: A similar compound with carboxylic acid groups instead of sulfonyl chloride groups.
Uniqueness:
This compound is unique due to the presence of both sulfonyl chloride groups and a ketone group in the same molecule. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
IUPAC Name |
9-oxofluorene-2,7-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O5S2/c14-21(17,18)7-1-3-9-10-4-2-8(22(15,19)20)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFXNQIQZAHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383224 | |
| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-21-7 | |
| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


